molecular formula C9H10N2OS B160241 2-Amino-6-ethoxybenzothiazole CAS No. 94-45-1

2-Amino-6-ethoxybenzothiazole

Cat. No. B160241
CAS RN: 94-45-1
M. Wt: 194.26 g/mol
InChI Key: KOYJWFGMEBETBU-UHFFFAOYSA-N
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Description

2-Amino-6-ethoxybenzothiazole is a heterocyclic organic compound . It is an amine and organosulfide . It is incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents .


Synthesis Analysis

New 2-amino-6-ethoxybenzothiazole derivatives were synthesized and tested for their influence on physical work capacity in mice . It was shown that a pyridylidene or furylidene radical on the amine or a formulation with carboxypentanoate were important for producing effective new 2-amino-6-ethoxybenzothiazole derivatives .


Chemical Reactions Analysis

2-Amino-6-ethoxybenzothiazole undergoes reactions with these materials to generate heat and in many cases hydrogen gas . It also undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr 2 to yield 2-bromo-6-methoxybenzothiazole .


Physical And Chemical Properties Analysis

2-Amino-6-ethoxybenzothiazole has a molecular formula of C9H10N2OS and a molecular weight of 194.25 g/mol . It has a melting point of 161-163 °C (lit.) . It is a solid at 20 degrees Celsius .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-Amino-6-ethoxybenzothiazole derivatives have been synthesized and tested for their influence on physical work capacity in mice .

Methods of Application or Experimental Procedures

The derivatives were synthesized by heating carboxylic acids with 2-amino-6-ethoxybenzothiazole derivatives to produce salts of compounds with various organic acids such as succinic, N-acetylcysteine, and adipic . Reactions with aromatic aldehydes in refluxing toluene with a Dean–Stark trap produced 2-amino-6-ethoxybenzothiazole derivatives with the corresponding substituents .

Results or Outcomes

It was shown that a pyridylidene or furylidene radical on the amine or a formulation with carboxypentanoate were important for producing effective new 2-amino-6-ethoxybenzothiazole derivatives . These compounds were either more effective or comparable with the well-known actoprotectors metaprot and ladasten, which are used at significantly higher doses .

Antimicrobial, Antifungal, Antioxidant, and Antitumor Activities

Specific Scientific Field

Pharmaceuticals

Summary of the Application

The Schiff base of 2-Amino-6-ethoxybenzothiazole and its lanthanide complexes were synthesized and screened for their antimicrobial, antifungal, antioxidant, and antitumor properties .

Methods of Application or Experimental Procedures

The thermal condensation of 3-(2-Furyl)acrolein with 2-Amino-6-ethoxybenzothiazole generated a new Schiff base . A series of lanthanide complexes of gadolinium, samarium, and neodymium were synthesized utilizing acetonitrile as the solvent and triethylamine as a buffer and catalyst .

Results or Outcomes

Their antimicrobial and antifungal activities were strong, and they also produced good antioxidant and antitumor effects .

Synthesis of Schiff Bases and 4-Thiazolidinones

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Amino-6-ethoxybenzothiazole has been used as a building block in the syntheses of novel series of Schiff bases and 4-thiazolidinones .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate for the synthesis of firefly luciferin .

Results or Outcomes

The synthesized Schiff bases and 4-thiazolidinones could have potential applications in various fields, including medicinal chemistry .

Analytical Applications

Specific Scientific Field

Analytical Chemistry

Summary of the Application

The azodye derived from 2-Amino-6-ethoxybenzothiazole has been studied for its analytical applications .

Methods of Application or Experimental Procedures

The azodye was used as an acid-base indicator and for the determination of nitrite ions .

Results or Outcomes

The azodye showed promising results in its analytical applications, providing accurate and reliable measurements .

Anti-Tetanus Activity

Specific Scientific Field

Pharmaceuticals

Summary of the Application

The anti-tetanus activity of 2-amino-6-methylbenzothiazole, a muscle relaxant, was studied .

Methods of Application or Experimental Procedures

2-Amino-6-methylbenzothiazole was used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .

Results or Outcomes

The study found that 2-amino-6-methylbenzothiazole exhibited anti-tetanus activity .

Synthesis of Firefly Luciferin

Specific Scientific Field

Biochemistry

Summary of the Application

2-Amino-6-ethoxybenzothiazole was used in the synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate for the synthesis of firefly luciferin .

Methods of Application or Experimental Procedures

The compound was used as a building block in the syntheses of novel series of Schiff bases and 4-thiazolidinones .

Results or Outcomes

The synthesized 2-cyano-6-methoxybenzothiazole was successfully used in the synthesis of firefly luciferin .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

New 2-amino-6-ethoxybenzothiazole derivatives were synthesized and tested for their influence on physical work capacity in mice . It was shown that a pyridylidene or furylidene radical on the amine or a formulation with carboxypentanoate were important for producing effective new 2-amino-6-ethoxybenzothiazole derivatives . These compounds were either more effective or comparable with the well-known actoprotectors metaprot and ladasten, which are used at significantly higher doses . This suggests potential future directions for the development of new derivatives of 2-Amino-6-ethoxybenzothiazole.

properties

IUPAC Name

6-ethoxy-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
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InChI Key

KOYJWFGMEBETBU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10N2OS
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID9024481
Record name 2-Amino-6-ethoxybenzothiazole
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Molecular Weight

194.26 g/mol
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Physical Description

2-amino-6-ethoxybenzothiazole is an off-white powder. (NTP, 1992)
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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Product Name

2-Amino-6-ethoxybenzothiazole

CAS RN

94-45-1
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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Record name 2-Amino-6-ethoxybenzothiazole
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Record name Amino-6-ethoxybenzothiazole, 2-
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Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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Record name 6-ethoxybenzothiazol-2-ylamine
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Melting Point

322 to 325 °F (NTP, 1992)
Record name 2-AMINO-6-ETHOXYBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
J Keshavayya, M Pandurangappa, BN Ravi - Chemical Data Collections, 2018 - Elsevier
… In this regard, our present study focus on the synthesis of 2-amino-6-ethoxybenzothiazole derivatives of azo dyes and their structural confirmations are achieved by different analytical …
Number of citations: 20 www.sciencedirect.com
W Emori, GJ Ogunwale, H Louis, EC Agwamba… - Journal of Molecular …, 2022 - Elsevier
… Considering the tremendous application of benzothiazole and its analogs in medicinal chemistry, 2-amino-6-ethoxybenzothiazole (AEB) was selected to extensively investigate its …
Number of citations: 25 www.sciencedirect.com
AA Ali - Ibn AL-Haitham Journal For Pure and Applied Science, 2017 - iasj.net
… 2-Amino6-ethoxybenzothiazole azo dyes with dicarboximidoethyl-sulphonephthyl group are … the synthesis of new azodye derived from 2-Amino6- ethoxybenzothiazole and 4-Chloro-3,5-…
Number of citations: 5 www.iasj.net
EG Tsublova, TN Ivanova, VV Yasnetsov… - Pharmaceutical …, 2016 - Springer
… 2-Amino-6-ethoxybenzothiazole (I, Sigma, USA) was used … Heating carboxylic acids with 2-amino-6-ethoxybenzothiazole … trap produced 2-amino-6-ethoxybenzothiazole derivatives with …
Number of citations: 6 link.springer.com
YK Gupta, SC Agarwal - Asian Journal of Research in Chemistry, 2011 - indianjournals.com
A novel series of Schiff bases 5a–j and 4-thiazolidinones 6a–j have been prepared from the building blocks 2-chloro pyridine-3-carboxylic acid [1] and 2-amino-6-ethoxy-benzothiazole […
Number of citations: 9 www.indianjournals.com
H Ilkimen, Y Tekşen, C Yenikaya, I Turhan… - Journal of …, 2018 - Taylor & Francis
… Two proton transfer compounds, formed between 2-aminobenzothiazole derivatives (2-aminobenzothiazole (abt) and 2-amino-6-ethoxybenzothiazole (EtOabt)) and 5-sulfosalicylic acid …
Number of citations: 10 www.tandfonline.com
M Chaudhary, D Pareek, K Ojha, G Pareek - Int J Curr Chem, 2010 - econ-jobs.com
… For this purpose 2-amino-6-ethoxybenzothiazole (1) was prepared by the method reported in the literature[15, 16]. The compound (1) was converted into corresponding diazonium …
Number of citations: 4 www.econ-jobs.com
G Navarrete-Vázquez, A Alaniz-Palacios, M Tlahuextl… - …, 2012 - pubs.rsc.org
Seven compounds derived from 2-(4-chlorophenoxy)-2-methylpropionic acid and 2-aminobenzothiazole, 2-amino-6-methylbenzothiazole, 2-amino-6-methoxybenzothiazole, 2-amino-6-…
Number of citations: 6 pubs.rsc.org
MN Rodriguez-Cabezas, CM Mesa-Valle, S Azzouz… - Pharmacology, 2001 - karger.com
… were selected: [RhIII(2amino-6-ethoxybenzothiazole)4Br2]+Br–… the salt [RhIII(2-amino-6-ethoxybenzothiazole)4Br2]+Br– … null only for [RhIII(2-amino-6-ethoxybenzothiazole)4Br2]+Br–, …
Number of citations: 16 karger.com
A Ahlawat, V Singh, S Asija - Chemical Papers, 2017 - Springer
A series of organotin(IV) complexes of type R 2 SnLCl [R = Ph, Bu, Et, Me] were prepared by reaction of diorganotindichloride(IV) with Schiff base ligands, L 1 = (1-[(6-ethoxy-…
Number of citations: 16 link.springer.com

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